molecular formula C12H17NO3 B13494667 Ethyl 2-amino-3-(3-methoxyphenyl)propanoate

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B13494667
M. Wt: 223.27 g/mol
InChI Key: HVSXAJADVZQCJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenylalanine, an essential amino acid, and contains an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyphenyl-2-aminopropane, which is subsequently esterified with ethanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process may include the use of catalysts such as palladium on carbon for the reduction step and acidic conditions for the esterification step. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Ethyl 2-amino-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(3-methoxyphenyl)propanoate: Similar structure but different position of the amino group.

    Ethyl 3-amino-3-(2-methoxyphenyl)propanoate: Similar structure but different position of the methoxy group.

    Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but different position of the methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences of functional groups.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3

InChI Key

HVSXAJADVZQCJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)N

Origin of Product

United States

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